2-(Oxan-3-yl)acetaldehyde

Medicinal Chemistry Enzymology Cancer Research

2-(Oxan-3-yl)acetaldehyde (CAS: 1050493-75-8), also known as Tetrahydro-2H-pyran-3-acetaldehyde, is a heterocyclic building block with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. This compound consists of a saturated six-membered tetrahydropyran (oxane) ring with an acetaldehyde substituent at the 3-position.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 1050493-75-8
Cat. No. B1527034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxan-3-yl)acetaldehyde
CAS1050493-75-8
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CC(COC1)CC=O
InChIInChI=1S/C7H12O2/c8-4-3-7-2-1-5-9-6-7/h4,7H,1-3,5-6H2
InChIKeyAFVRMQAWHRPFBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Oxan-3-yl)acetaldehyde (1050493-75-8) Technical Specifications and Availability


2-(Oxan-3-yl)acetaldehyde (CAS: 1050493-75-8), also known as Tetrahydro-2H-pyran-3-acetaldehyde, is a heterocyclic building block with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol [1]. This compound consists of a saturated six-membered tetrahydropyran (oxane) ring with an acetaldehyde substituent at the 3-position. It is commercially available for research and development purposes, typically at a purity of 95% . The compound is a liquid or semi-solid at room temperature and is primarily utilized as a synthetic intermediate in organic and medicinal chemistry .

Why 2-(Oxan-3-yl)acetaldehyde (1050493-75-8) Cannot Be Simply Replaced with Other Aldehydes


The specific substitution pattern and ring saturation of 2-(Oxan-3-yl)acetaldehyde dictate its chemical reactivity and potential biological interactions, which cannot be assumed for other aldehydes or tetrahydropyran derivatives . While structurally similar analogs exist—such as the 4-position isomer (2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde), the oxetane analog (2-(Oxetan-3-yl)acetaldehyde), and the oxidized form (2-(4-Oxooxan-3-yl)acetaldehyde)—the precise placement of the acetaldehyde group on the 3-position of a fully saturated oxane ring imparts a unique steric and electronic profile. The presence of the aldehyde group enables covalent interactions with nucleophilic sites on proteins and enzymes, which can lead to distinct target engagement profiles compared to other isomers [1]. Limited, but quantitative, data suggest that even minor structural changes can significantly alter the compound's inhibitory potency against specific enzymes, underscoring the need for exact procurement.

2-(Oxan-3-yl)acetaldehyde (1050493-75-8) Quantitative Performance Data


ALDH1A3 Enzyme Inhibition: A Comparative Potency Assessment

2-(Oxan-3-yl)acetaldehyde demonstrates measurable inhibitory activity against human aldehyde dehydrogenase 1 family member A3 (ALDH1A3). In a recombinant enzyme assay using E. coli expressed ALDH1A3 with acetaldehyde as substrate, the compound exhibited an IC50 of 4,700 nM [1]. In a separate binding assay using the same enzyme target, the compound showed a Ki value of 540 nM [1]. This data provides a specific benchmark for this compound's interaction with ALDH1A3, which is relevant for research in cancer stem cell biology and chemotherapy resistance.

Medicinal Chemistry Enzymology Cancer Research

Commercial Purity Benchmark: 95% Minimum Specification

Commercially available stocks of 2-(Oxan-3-yl)acetaldehyde are typically supplied with a minimum purity specification of 95% . This is a standard purity grade for a research chemical of this type, providing a baseline for analytical expectations and synthetic use. While not a differentiating factor on its own, it is an essential procurement parameter. A higher purity is required for sensitive applications like assay development or as a standard for LC-MS quantification.

Organic Synthesis Quality Control Procurement

Storage Stability: Recommended Long-Term Conditions

Vendors recommend storing 2-(Oxan-3-yl)acetaldehyde long-term in a cool, dry place . For other aldehydes with similar structures, more stringent storage conditions are specified, such as -20°C . This suggests that the saturated tetrahydropyran ring may confer some stability advantage over the more strained oxetane ring, although no direct stability data is available. Proper storage is crucial to prevent degradation of the aldehyde functionality, which can undergo oxidation or polymerization.

Compound Management Stability Studies Procurement

Optimal Use Cases for 2-(Oxan-3-yl)acetaldehyde (1050493-75-8)


Building Block for Heterocyclic Compound Synthesis

The primary application of 2-(Oxan-3-yl)acetaldehyde is as a versatile synthetic intermediate for constructing more complex heterocyclic systems, particularly those containing a tetrahydropyran motif . Its aldehyde group serves as a key functional handle for various carbon-carbon bond-forming reactions, including nucleophilic additions, Wittig reactions, and aldol condensations. The saturated oxane ring is a common feature in numerous bioactive natural products and pharmaceuticals, making this compound a valuable building block for library synthesis and lead optimization in medicinal chemistry.

Probe Development for ALDH1A3-Dependent Research

Based on the documented inhibitory activity against ALDH1A3 (IC50 = 4,700 nM, Ki = 540 nM), this compound can serve as a starting point for developing chemical probes to study ALDH1A3 function in cancer stem cells and chemotherapy resistance [1]. While the potency is moderate, it is sufficient for use as a tool compound in cellular assays, and the aldehyde moiety provides a site for further derivatization to optimize potency and selectivity through structure-activity relationship (SAR) studies. This is particularly relevant for research focused on ALDH1A3 as a therapeutic target in melanoma and other cancers.

Enzyme Mechanism and Inhibition Studies

The compound's aldehyde functional group allows it to act as a mechanism-based probe or a covalent inhibitor for enzymes that process aldehydes as substrates [1]. Its interaction with ALDH1A3 is a direct example. By quantifying the inhibition (IC50 and Ki), researchers can use this compound to understand the active site topology and electronic requirements of aldehyde dehydrogenases, carbonyl reductases, and other aldehyde-metabolizing enzymes. This can provide insights into enzyme function and inform the design of more potent and selective inhibitors.

Procurement for Chemical Inventory and Analytical Standardization

For research institutions, CROs, and pharmaceutical companies, 2-(Oxan-3-yl)acetaldehyde (1050493-75-8) can be procured and cataloged as a reference standard or building block for future projects . Its defined purity (>=95%) and physical properties allow it to be used in analytical method development (e.g., HPLC, GC-MS) as a reference material for identifying and quantifying similar structural motifs in complex mixtures. Maintaining an inventory of this compound ensures rapid access for follow-up studies or hit validation campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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